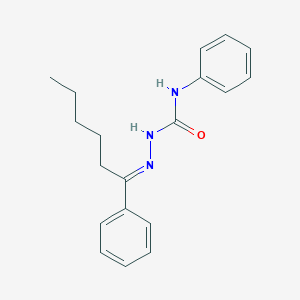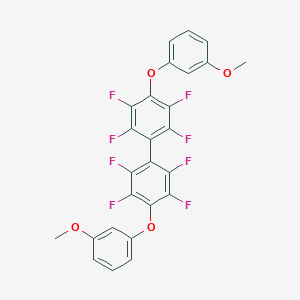![molecular formula C25H24N2O3 B412784 2-(4-BUTOXYPHENYL)-5-{4'-METHOXY-[1,1'-BIPHENYL]-4-YL}-1,3,4-OXADIAZOLE](/img/structure/B412784.png)
2-(4-BUTOXYPHENYL)-5-{4'-METHOXY-[1,1'-BIPHENYL]-4-YL}-1,3,4-OXADIAZOLE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Butoxyphenyl)-5-(4’-methoxybiphenyl-4-yl)-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is notable for its unique structural features, which include a butoxyphenyl group and a methoxybiphenyl group attached to the oxadiazole ring
准备方法
The synthesis of 2-(4-Butoxyphenyl)-5-(4’-methoxybiphenyl-4-yl)-1,3,4-oxadiazole typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the butoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with a butoxyphenyl halide in the presence of a base, such as potassium carbonate, to form the desired product.
Attachment of the methoxybiphenyl group: This can be accomplished through a Suzuki coupling reaction, where the oxadiazole intermediate is reacted with a methoxybiphenyl boronic acid in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, such as using flow microreactor systems for more efficient and sustainable synthesis .
化学反应分析
2-(4-Butoxyphenyl)-5-(4’-methoxybiphenyl-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for cyclization, and specific oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-(4-Butoxyphenyl)-5-(4’-methoxybiphenyl-4-yl)-1,3,4-oxadiazole has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the development of new materials and compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
作用机制
The mechanism of action of 2-(4-Butoxyphenyl)-5-(4’-methoxybiphenyl-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
2-(4-Butoxyphenyl)-5-(4’-methoxybiphenyl-4-yl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:
2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: This compound lacks the butoxy group, which may affect its chemical properties and applications.
2-(4-Butoxyphenyl)-5-phenyl-1,3,4-oxadiazole: This compound lacks the methoxybiphenyl group, which may influence its stability and reactivity.
属性
分子式 |
C25H24N2O3 |
|---|---|
分子量 |
400.5g/mol |
IUPAC 名称 |
2-(4-butoxyphenyl)-5-[4-(4-methoxyphenyl)phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C25H24N2O3/c1-3-4-17-29-23-15-11-21(12-16-23)25-27-26-24(30-25)20-7-5-18(6-8-20)19-9-13-22(28-2)14-10-19/h5-16H,3-4,17H2,1-2H3 |
InChI 键 |
IRFPQPMREYNYLI-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C4=CC=C(C=C4)OC |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)decanamide](/img/structure/B412701.png)

![Butyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B412705.png)
![N-(3-chlorophenyl)-N-[(2,4-dichlorophenyl)methyl]-3-nitrobenzamide](/img/structure/B412707.png)
![Pentyl 4-[4-(diethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B412712.png)

![3,5-bisnitro-N-{2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}benzamide](/img/structure/B412717.png)
![Pentyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B412718.png)

![Benzyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B412722.png)
![N-[(4-bromophenyl)methyl]-4-fluoro-N-(4-iodophenyl)benzamide](/img/structure/B412723.png)
![N-[(4-bromophenyl)methyl]-N-(4-iodophenyl)-2-(phenyloxy)acetamide](/img/structure/B412724.png)
![N-[(4-bromophenyl)methyl]-N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide](/img/structure/B412726.png)
![Methyl 6-[4-(benzyloxy)phenyl]-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate](/img/structure/B412728.png)
